N-[1-(5-Bromo-2,3-Dimethoxybenzyl)piperidin-4-Yl]-4-Sulfanylbutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide involves multiple steps. The starting material is typically 5-bromo-2,3-dimethoxybenzyl chloride, which undergoes a nucleophilic substitution reaction with piperidine to form the intermediate N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]amine. This intermediate is then reacted with 4-sulfanylbutanoic acid under amide coupling conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide involves its interaction with specific molecular targets. One known target is beta-secretase 1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. By inhibiting this enzyme, the compound may reduce the formation of amyloid plaques in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-mercapto-butyramide
- N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-thiobutanamide
Uniqueness
N-[1-(5-bromo-2,3-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit beta-secretase 1 sets it apart from other similar compounds, making it a valuable candidate for research in the context of Alzheimer’s disease .
Properties
Molecular Formula |
C18H27BrN2O3S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[1-[(5-bromo-2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-4-sulfanylbutanamide |
InChI |
InChI=1S/C18H27BrN2O3S/c1-23-16-11-14(19)10-13(18(16)24-2)12-21-7-5-15(6-8-21)20-17(22)4-3-9-25/h10-11,15,25H,3-9,12H2,1-2H3,(H,20,22) |
InChI Key |
HESMISSJMKCCAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CN2CCC(CC2)NC(=O)CCCS)Br |
Origin of Product |
United States |
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